Cas no 1159978-83-2 (5-(Trifluoromethyl)-3-(4-methoxyphenyl)isoxazole-4-carboxylic Acid)

5-(Trifluoromethyl)-3-(4-methoxyphenyl)isoxazole-4-carboxylic Acid is a fluorinated isoxazole derivative with significant utility in pharmaceutical and agrochemical research. Its trifluoromethyl group enhances metabolic stability and lipophilicity, while the 4-methoxyphenyl moiety contributes to electronic modulation, making it a versatile intermediate for drug discovery. The carboxylic acid functionality allows for further derivatization, enabling the synthesis of amides, esters, and other bioactive compounds. This compound is particularly valuable in the development of enzyme inhibitors and receptor modulators due to its structural rigidity and electronic properties. Its high purity and well-defined reactivity profile ensure consistent performance in synthetic applications.
5-(Trifluoromethyl)-3-(4-methoxyphenyl)isoxazole-4-carboxylic Acid structure
1159978-83-2 structure
Product Name:5-(Trifluoromethyl)-3-(4-methoxyphenyl)isoxazole-4-carboxylic Acid
CAS No:1159978-83-2
MF:C12H8F3NO4
MW:287.191433906555
CID:5040514
Update Time:2025-05-21

5-(Trifluoromethyl)-3-(4-methoxyphenyl)isoxazole-4-carboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • 3-(4-Methoxyphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid
    • FC(C1=C(C(=NO1)C1=CC=C(C=C1)OC)C(=O)O)(F)F
    • 5-(Trifluoromethyl)-3-(4-methoxyphenyl)isoxazole-4-carboxylic acid
    • 3-(4-methoxyphenyl)-5-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid
    • 5-(Trifluoromethyl)-3-(4-methoxyphenyl)isoxazole-4-carboxylic acid, AldrichCPR
    • 5-(Trifluoromethyl)-3-(4-methoxyphenyl)isoxazole-4-carboxylic Acid
    • Inchi: 1S/C12H8F3NO4/c1-19-7-4-2-6(3-5-7)9-8(11(17)18)10(20-16-9)12(13,14)15/h2-5H,1H3,(H,17,18)
    • InChI Key: ATLKCDMUQMRNNN-UHFFFAOYSA-N
    • SMILES: FC(C1=C(C(=O)O)C(C2C=CC(=CC=2)OC)=NO1)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 355
  • XLogP3: 2.4
  • Topological Polar Surface Area: 72.6

5-(Trifluoromethyl)-3-(4-methoxyphenyl)isoxazole-4-carboxylic Acid Security Information

5-(Trifluoromethyl)-3-(4-methoxyphenyl)isoxazole-4-carboxylic Acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
T791898-5mg
5-(Trifluoromethyl)-3-(4-methoxyphenyl)isoxazole-4-carboxylic Acid
1159978-83-2
5mg
$ 50.00 2022-06-02
TRC
T791898-10mg
5-(Trifluoromethyl)-3-(4-methoxyphenyl)isoxazole-4-carboxylic Acid
1159978-83-2
10mg
$ 70.00 2022-06-02
TRC
T791898-50mg
5-(Trifluoromethyl)-3-(4-methoxyphenyl)isoxazole-4-carboxylic Acid
1159978-83-2
50mg
$ 250.00 2022-06-02

Additional information on 5-(Trifluoromethyl)-3-(4-methoxyphenyl)isoxazole-4-carboxylic Acid

5-(Trifluoromethyl)-3-(4-methoxyphenyl)isoxazole-4-carboxylic Acid: A Comprehensive Overview

The compound 5-(Trifluoromethyl)-3-(4-methoxyphenyl)isoxazole-4-carboxylic Acid, identified by the CAS number 1159978-83-2, is a highly specialized organic molecule with significant potential in various fields of research and application. This compound belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of a trifluoromethyl group and a methoxyphenyl substituent imparts unique chemical properties, making it a subject of interest in both academic and industrial settings.

The structural features of this compound are particularly noteworthy. The isoxazole ring serves as a versatile scaffold, allowing for the attachment of various functional groups that can influence its reactivity and biological activity. The trifluoromethyl group at position 5 introduces electron-withdrawing effects, enhancing the compound's stability and reactivity in certain chemical transformations. Meanwhile, the 4-methoxyphenyl group at position 3 contributes to aromaticity and introduces electron-donating effects through the methoxy substituent. These combined features make the compound a valuable tool in medicinal chemistry, where fine-tuning molecular properties is crucial for drug discovery.

Recent studies have highlighted the potential of 5-(Trifluoromethyl)-3-(4-methoxyphenyl)isoxazole-4-carboxylic Acid in the development of novel therapeutic agents. Researchers have explored its role as a lead compound in anti-inflammatory and anti-tumor drug design. For instance, investigations into its ability to modulate key enzymes involved in inflammatory pathways have shown promising results. Additionally, preclinical studies suggest that this compound may exhibit selective cytotoxicity against cancer cells, making it a candidate for further exploration in oncology.

The synthesis of this compound has also been a focal point of recent research. Traditional methods often involve multi-step reactions with low yields, but advancements in catalytic chemistry have enabled more efficient and environmentally friendly synthetic routes. For example, the use of transition metal catalysts has facilitated the construction of the isoxazole ring with high regioselectivity. These improvements not only enhance the scalability of production but also align with current trends toward sustainable chemical practices.

In terms of applications beyond medicine, 5-(Trifluoromethyl)-3-(4-methoxyphenyl)isoxazole-4-carboxylic Acid has shown potential in agrochemicals and materials science. Its ability to act as a precursor for more complex molecules makes it valuable in the synthesis of pesticides and herbicides. Furthermore, its unique electronic properties render it suitable for use in organic electronics, where heterocyclic compounds are often employed as building blocks for functional materials.

From an analytical standpoint, modern techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in characterizing this compound. These methods provide detailed insights into its molecular structure and purity, ensuring that it meets the stringent requirements of both research and industrial applications.

In conclusion, 5-(Trifluoromethyl)-3-(4-methoxyphenyl)isoxazole-4-carboxylic Acid represents a compelling example of how tailored molecular design can lead to compounds with diverse functionalities. As research continues to uncover its full potential, this compound is poised to play an increasingly important role across multiple disciplines.

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